2(1H)-Pyridinone, 3-amino-5-methyl-4-((3-methylphenyl)thio)-
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Overview
Description
2(1H)-Pyridinone, 3-amino-5-methyl-4-((3-methylphenyl)thio)- is a synthetic organic compound that belongs to the pyridinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 3-amino-5-methyl-4-((3-methylphenyl)thio)- typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridinone Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Amino Group: Amination reactions using reagents like ammonia or amines.
Thioether Formation:
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro or carbonyl groups, if present.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic ring or other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its biological activities.
Industry: Could be used in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2(1H)-Pyridinone, 3-amino-5-methyl-4-((3-methylphenyl)thio)- would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or activating specific pathways. Detailed studies would be required to elucidate its exact mechanism.
Comparison with Similar Compounds
Similar Compounds
2(1H)-Pyridinone, 3-amino-5-methyl-4-phenylthio-: Similar structure but without the methyl group on the phenyl ring.
2(1H)-Pyridinone, 3-amino-5-methyl-4-((4-methylphenyl)thio)-: Similar structure but with the methyl group on the para position of the phenyl ring.
Uniqueness
The presence of the methyl group on the meta position of the phenyl ring in 2(1H)-Pyridinone, 3-amino-5-methyl-4-((3-methylphenyl)thio)- might confer unique steric and electronic properties, potentially affecting its reactivity and biological activity.
Properties
CAS No. |
172469-95-3 |
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Molecular Formula |
C13H14N2OS |
Molecular Weight |
246.33 g/mol |
IUPAC Name |
3-amino-5-methyl-4-(3-methylphenyl)sulfanyl-1H-pyridin-2-one |
InChI |
InChI=1S/C13H14N2OS/c1-8-4-3-5-10(6-8)17-12-9(2)7-15-13(16)11(12)14/h3-7H,14H2,1-2H3,(H,15,16) |
InChI Key |
XGIPVPLZMWXFQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)SC2=C(C(=O)NC=C2C)N |
Origin of Product |
United States |
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